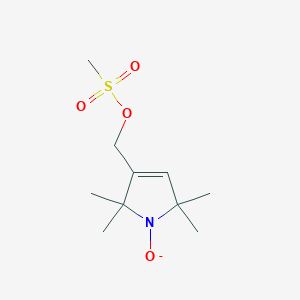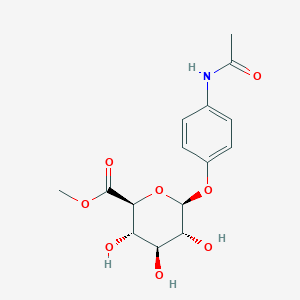
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is a synthetic compound with the molecular formula C₆H₁₃NO₄·HCl and a molecular weight of 199.63 g/mol . It is a competitive inhibitor of glycosidases, particularly glycoprotein mannosidases . This compound is structurally related to swainsonine and is an azofuranose analog of mannose . It is primarily used in scientific research due to its inhibitory properties on glycosidases .
作用机制
Target of Action
The primary targets of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride are glycosidases, specifically, it is a competitive inhibitor of glycosidase . It also inhibits glycoprotein mannosidase, affecting both jack bean and, to a lesser extent, lysosomal alpha-mannosidase .
Mode of Action
this compound interacts with its targets by competitively inhibiting them . This means it binds to the active sites of the glycosidases, preventing the substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
The compound affects the biochemical pathways involving glycosidases and glycoprotein mannosidases . By inhibiting these enzymes, it disrupts the breakdown of glycosides and glycoproteins, which can have various downstream effects depending on the specific biological context .
Pharmacokinetics
It is known that the compound is supplied as an off-white solid, and it is soluble in water . Its stability is hygroscopic, meaning it readily absorbs moisture from the environment . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of glycosidases and glycoprotein mannosidases . By blocking these enzymes, it can affect the metabolism of glycosides and glycoproteins at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hygroscopic nature means that humidity levels could affect its stability . Furthermore, factors such as pH and temperature could potentially influence its efficacy and interaction with its target enzymes .
生化分析
Biochemical Properties
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride interacts with various enzymes and proteins. It is a competitive inhibitor of glycosidase . It also inhibits glycoprotein mannosidase, particularly the jack bean and, to a lesser extent, lysosomal alpha-mannosidase .
Cellular Effects
The compound influences cell function by inhibiting glycosidase, an enzyme that plays a crucial role in the breakdown of glycogen . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor of glycosidase, preventing the enzyme from breaking down glycogen . This can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycogenolysis, where it acts as a competitive inhibitor of glycosidase
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride can be synthesized from benzyl α-D-mannopyranoside . The synthesis involves the following steps:
Protection: The hydroxyl groups of benzyl α-D-mannopyranoside are protected using isopropylidene groups to form 2,3:5,6-di-O-isopropylidene-D-mannopyranoside.
Reduction: The protected mannopyranoside is then reduced to form the corresponding pyrrolidine derivative.
Deprotection: The isopropylidene groups are removed to yield 1,4-dideoxy-1,4-imino-D-mannitol.
Hydrochloride Formation: The final compound is obtained by treating 1,4-dideoxy-1,4-imino-D-mannitol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.
化学反应分析
Types of Reactions
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride primarily undergoes substitution reactions due to the presence of the imino group. It can also participate in reduction and oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or methanol.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of 1,4-dideoxy-1,4-imino-D-mannitol .
科学研究应用
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride has a wide range of applications in scientific research:
Glycosidase Inhibition: It is used as a competitive inhibitor of glycosidases, particularly glycoprotein mannosidases.
Glycoprotein Processing: The compound is used to study the processing of N-linked oligosaccharides of glycoproteins.
Cancer Research: Due to its structural similarity to swainsonine, it is used in the study of cancer and viral infections.
Immunology: It has been used to study the effects on T lymphocytes and allogeneic cytotoxic T lymphocytes.
Metabolic Disorders: The compound is used as an inhibitor of glycogen phosphorylase and α-glucosidases, making it relevant in the study of metabolic disorders such as diabetes and Pompe disease.
相似化合物的比较
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is structurally related to several other glycosidase inhibitors:
Swainsonine: Both compounds inhibit glycoprotein mannosidases, but swainsonine is a more potent inhibitor of Golgi alpha-mannosidase II.
1,4-Dideoxy-1,4-imino-D-arabinitol: This compound is also a glycosidase inhibitor but possesses a hydrazide imide moiety, making it more selective for certain glycosidases.
属性
CAS 编号 |
114976-76-0 |
|---|---|
分子式 |
C6H14ClNO4 |
分子量 |
199.63 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H/t3-,4-,5+,6-;/m1./s1 |
InChI 键 |
IFRNNJQXHHLGKS-PVCLPBLSSA-N |
SMILES |
C1C(C(C(N1)C(CO)O)O)O.Cl |
手性 SMILES |
C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O.Cl |
规范 SMILES |
C1C(C(C(N1)C(CO)O)O)O.Cl |
同义词 |
(2R,3S,4R)-2-[(1S)-1,2-Dihydroxyethyl]-3,4-pyrrolidinediol Hydrochloride; |
产品来源 |
United States |
Q1: What is the molecular formula and crystal structure of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride?
A1: The molecular formula of this compound is C6H14ClNO4 [, ]. The crystal structure has been determined and the atomic coordinates are available in the research paper []. This data provides valuable insights into the spatial arrangement of atoms within the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)










